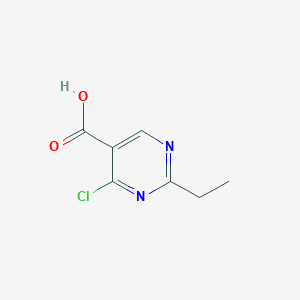
4-Chloro-2-ethylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-ethylpyrimidine-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-ethylpyrimidine-5-carboxylic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction conditions, such as temperature, solvent choice, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-2-ethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as ethanol or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), are used under mild conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine N-oxides.
Reduction Reactions: Products include dihydropyrimidines.
科学的研究の応用
4-Chloro-2-ethylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-ethylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific biological context and target .
類似化合物との比較
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar pyrimidine core structure but with a methylthio group at position 2 instead of an ethyl group.
5-Chloro-2-ethylpyrimidine-4-carboxylic acid: This is an isomer with the chlorine atom at position 5 and the carboxylic acid group at position 4.
Uniqueness
4-Chloro-2-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
4-chloro-2-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-5-9-3-4(7(11)12)6(8)10-5/h3H,2H2,1H3,(H,11,12) |
InChIキー |
NIIMQEOBHMLCLL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(C(=N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


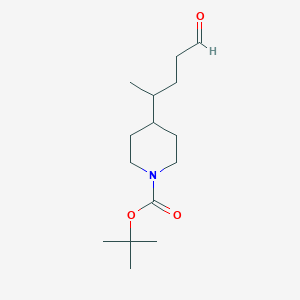
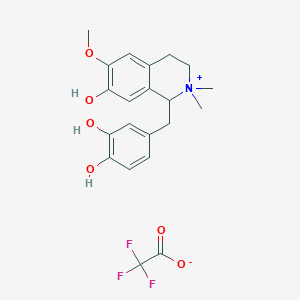
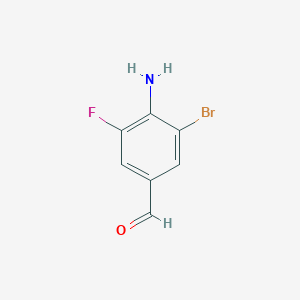
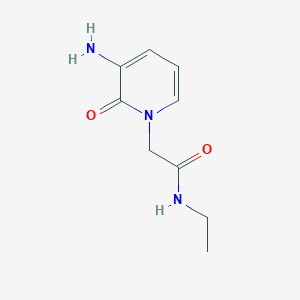
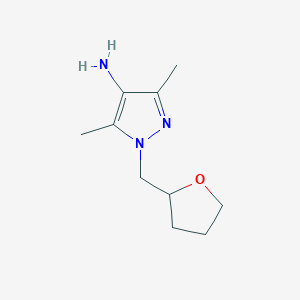
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
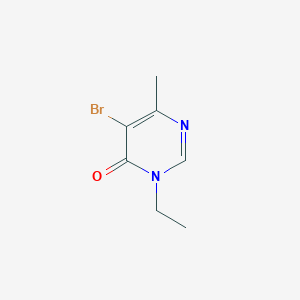
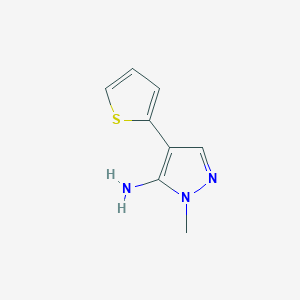
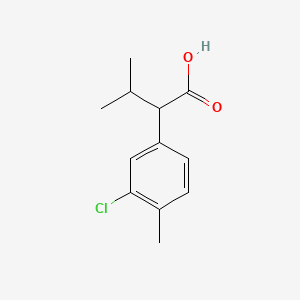
![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
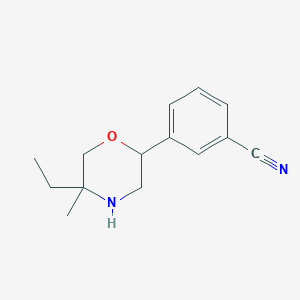
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)

